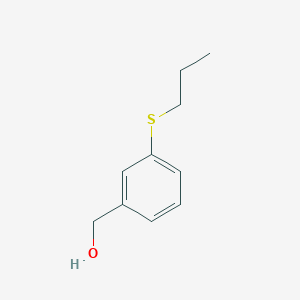

3-n-Propylthiobenzyl alcohol

Description

Contextual Significance of Aryl Thioether Alcohols

Aryl thioether alcohols, the chemical family to which 3-n-propylthiobenzyl alcohol belongs, are recognized for their presence in a variety of biologically active molecules. The thioether linkage, in particular, is a common motif in numerous natural products and pharmaceutical agents, contributing to activities such as antioxidant, anti-cancer, and antiviral properties. researchgate.net The incorporation of a hydroxyl group, specifically as a benzylic alcohol, introduces a reactive site for further chemical modification, making these compounds valuable intermediates in organic synthesis.

Historical Perspectives on Related Benzylic Alcohol Structures

The study of benzylic alcohols has a long and rich history in chemistry. Benzyl (B1604629) alcohol itself is a naturally occurring compound found in many plants and essential oils. atamanchemicals.com Its derivatives have been central to the development of synthetic organic chemistry, serving as key starting materials and intermediates for a wide array of transformations. chemistry.coach

Historically, research on substituted benzylic alcohols has been driven by the desire to understand how different functional groups on the aromatic ring influence the reactivity of the benzylic hydroxyl group. researchgate.net The introduction of sulfur-containing substituents, such as the n-propylthio group, is a more contemporary area of exploration, spurred by the increasing recognition of organosulfur compounds in medicinal chemistry. nih.gov The synthesis of such molecules has evolved from classical methods to more sophisticated transition-metal-catalyzed reactions, allowing for greater control and efficiency. nih.gov

Research Rationale for Investigating this compound

The specific rationale for investigating this compound likely stems from several key areas of chemical and pharmaceutical research. The presence of the aryl thioether moiety suggests a potential for biological activity. Thioethers are known to participate in important biological processes and are found in a number of approved drugs. researchgate.net Therefore, the synthesis and biological evaluation of novel aryl thioether derivatives, including those with a benzyl alcohol function, is a logical avenue for drug discovery.

Furthermore, the dual functionality of this compound makes it an attractive building block for the synthesis of more complex molecules. The benzylic alcohol can be readily oxidized to an aldehyde or carboxylic acid, or undergo substitution reactions, while the thioether can be oxidized to a sulfoxide (B87167) or sulfone, each offering different chemical properties and potential biological activities. researchgate.net The investigation of this specific compound could therefore be aimed at creating libraries of new chemical entities for screening in various biological assays.

Below is a table summarizing the key structural features of this compound and related compounds mentioned in this article.

| Compound Name | Structure | Key Functional Groups |

| This compound | (3-(propylthio)phenyl)methanol | Benzylic Alcohol, Thioether |

| Benzyl alcohol | C6H5CH2OH | Benzylic Alcohol |

| Benzaldehyde (B42025) | C6H5CHO | Aldehyde |

| Benzoic acid | C6H5COOH | Carboxylic Acid |

The exploration of this compound, while seemingly specific, is deeply rooted in the fundamental principles of organic synthesis and medicinal chemistry. Its study contributes to the broader understanding of how structure dictates function and provides a platform for the discovery of new molecules with potential real-world applications.

Structure

3D Structure

Properties

IUPAC Name |

(3-propylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7,11H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICICTDSZNKJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443307-40-1 | |

| Record name | [3-(propylsulfanyl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for 3-n-Propylthiobenzyl Alcohol

The creation of this compound from basic starting materials can be achieved through several synthetic routes. These methods focus on constructing the target molecule by forming the key carbon-sulfur bond and ensuring the presence of the benzyl (B1604629) alcohol functionality.

Development of Multi-Step Synthesis Routes

A plausible and commonly employed multi-step synthesis of this compound involves the S-alkylation of a suitable mercaptan precursor. One logical approach begins with 3-mercaptobenzyl alcohol. The reaction of 3-mercaptobenzyl alcohol with an n-propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base, would yield the desired product. This reaction follows a Williamson ether synthesis-type mechanism, where the basic conditions deprotonate the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the n-propyl halide.

Alternatively, the synthesis can commence from 3-halobenzyl alcohol (e.g., 3-bromobenzyl alcohol). Reaction with sodium propanethiolate, generated in situ from 1-propanethiol (B107717) and a strong base like sodium hydride, would lead to the formation of this compound via nucleophilic aromatic substitution.

Another viable multi-step route starts with 3-aminobenzyl alcohol. Diazotization of the amino group followed by treatment with a sulfur-containing reagent could introduce the thioether moiety, although this route is generally more complex. A one-pot reaction of a benzyl halide with thiourea (B124793) can also be employed to generate the corresponding thioether, avoiding the handling of malodorous thiols directly. arkat-usa.org

A different strategy involves the reduction of a corresponding carbonyl compound. For instance, 3-(propylthio)benzaldehyde (B7938850) can be reduced to this compound using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This approach is contingent on the availability of the starting aldehyde.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the S-alkylation of 3-mercaptobenzyl alcohol, the choice of base, solvent, and temperature plays a significant role. Common bases include sodium hydroxide, potassium carbonate, and triethylamine. The solvent can range from polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to alcohols. The reaction temperature is typically kept moderate to avoid side reactions.

In recent years, various catalytic systems have been developed to facilitate the synthesis of thioethers from alcohols and thiols under milder conditions. For instance, copper-catalyzed thioetherification using Cu(OTf)₂ as a Lewis acid catalyst has been shown to be effective for a variety of benzyl alcohols and thiols, proceeding in moderate to excellent yields. nih.gov Another approach utilizes TAPC (1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride) as a catalyst under metal-free and solvent-free conditions. thieme-connect.de The use of hexafluoroisopropanol (HFIP) as a solvent has also been demonstrated to promote the synthesis of thioethers from electron-rich secondary benzylic alcohols without the need for a catalyst. acs.orgacs.org

The following table summarizes various catalytic systems that could be adapted for the synthesis of this compound:

| Catalyst/Reagent System | Substrates | Conditions | Reported Yields | Reference |

| Cu(OTf)₂ | Benzyl alcohols, Thiols | Mild conditions | Moderate to excellent | nih.gov |

| TAPC | Benzylic alcohols, Thiols | Metal-free, solvent-free, 50°C | Good to excellent | thieme-connect.de |

| HFIP (solvent) | Electron-rich secondary benzylic alcohols, Thiols | Catalyst-free, elevated temperature | Excellent | acs.orgacs.org |

| Thiourea | Benzyl halides | One-pot, basic hydrolysis | 77-100% | arkat-usa.org |

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several green chemistry principles can be applied. The use of water as a solvent is a key aspect of green chemistry. sioc-journal.cn The development of water-promoted synthesis of heteroaryl thioethers from alkyl halides and heteroaryl thiols at room temperature highlights the potential for aqueous media in similar reactions. sioc-journal.cn

Catalytic methods, as mentioned in the previous section, are inherently greener than stoichiometric reactions as they reduce waste. The use of odorless and stable xanthates as thiol surrogates also presents a greener alternative to the use of foul-smelling and air-sensitive thiols. mdpi.com Furthermore, developing one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can reduce solvent usage and waste generation. The synthesis of thioethers from benzyl halides using thiourea in a one-pot reaction is a good example of this principle. arkat-usa.org The use of renewable starting materials and energy-efficient reaction conditions, such as ambient temperature and pressure, are also important considerations in the green synthesis of this compound.

Functional Group Interconversions of the Alcohol Moiety

The benzylic alcohol group in this compound is a versatile functional handle that can undergo various chemical transformations, allowing for the synthesis of a range of derivatives.

Oxidation Pathways to Carbonyl Compounds and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to form the corresponding aldehyde, 3-(propylthio)benzaldehyde, or further oxidized to the carboxylic acid, 3-(propylthio)benzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the selective oxidation to the aldehyde, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used. These reagents are known to oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this transformation. However, it is important to consider the potential for oxidation of the thioether group to a sulfoxide (B87167) or sulfone under these harsh conditions. The selective oxidation of benzyl alcohol to either benzaldehyde (B42025) or benzoic acid can be achieved through various chemical methods, including the use of different oxidants and catalysts. rsc.org Electrochemical oxidation also presents a green alternative for this transformation. rsc.org

The potential for competitive oxidation at the sulfur atom should be carefully managed. The thioether can be oxidized to a sulfoxide and then to a sulfone. The relative reactivity of the alcohol and the thioether will depend on the specific oxidant used.

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions at the benzylic position. A common strategy involves the conversion of the alcohol to the corresponding benzyl halide (e.g., bromide or chloride) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting 3-(propylthio)benzyl halide is then susceptible to attack by a wide range of nucleophiles.

For example, reaction with cyanide ions would yield the corresponding nitrile, while reaction with amines would produce substituted benzylamines. The Williamson ether synthesis can be employed by reacting the benzyl halide with an alkoxide to form an ether. organic-chemistry.org

Direct nucleophilic substitution of the alcohol is also possible, often promoted by a Lewis acid catalyst. For instance, copper-catalyzed reactions have been developed for the thioetherification of benzyl alcohols. nih.gov The use of an iron catalyst has been reported for the coupling of benzyl halides with thiols or alcohols. chemrxiv.org These methods offer a more direct route to a variety of derivatives, avoiding the isolation of the intermediate benzyl halide.

The following table provides examples of nucleophiles that could be used in substitution reactions with an activated form of this compound:

| Nucleophile | Product Type |

| Cyanide (e.g., NaCN) | Nitrile |

| Amines (e.g., RNH₂) | Substituted Benzylamine |

| Alkoxides (e.g., RO⁻) | Ether |

| Azide (e.g., NaN₃) | Benzyl Azide |

| Thiolates (e.g., RS⁻) | Dithioether |

It is important to note that the presence of the thioether group might influence the reactivity of the benzylic position. The sulfur atom could potentially coordinate with Lewis acidic reagents, either activating or deactivating the benzylic position towards substitution.

Esterification and Etherification Reactions

Esterification: The primary alcohol functionality of this compound readily undergoes esterification with carboxylic acids. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. asianpubs.orgchemguide.co.uk The general mechanism involves the formation of a tetrahedral intermediate, which then eliminates water to form the ester. chemguide.co.uk

Alternatively, milder methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. orgsyn.orgorganic-chemistry.org This method is advantageous as it proceeds under non-acidic conditions at room temperature, which helps in preventing potential side reactions involving the sensitive thioether linkage. orgsyn.orgorganic-chemistry.org The rate of esterification can be influenced by steric hindrance around the alcohol and the electronic properties of the carboxylic acid. orgsyn.org

Etherification: The synthesis of ethers from this compound can be achieved through several routes. The Williamson ether synthesis, while a classic method, requires the formation of an alkoxide with a strong base, which might not be compatible with all substrates. A more direct and environmentally benign approach is the acid-catalyzed dehydration of alcohols. nih.gov For the synthesis of unsymmetrical ethers, iron(III) salts like iron(III) triflate or iron(III) chloride have been shown to be effective catalysts for the etherification of benzylic alcohols with other primary or secondary alcohols. nih.govnih.gov These reactions often proceed through the in-situ formation of a symmetrical ether followed by a transetherification step. nih.gov

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acid-Catalyzed Esterification | Carboxylic Acid, H₂SO₄ (cat.), Heat | Propylthiobenzyl Ester | asianpubs.orgchemguide.co.uk |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP (cat.), CH₂Cl₂ | Propylthiobenzyl Ester | orgsyn.orgorganic-chemistry.org |

| Acid-Catalyzed Etherification | Alcohol, FeCl₃ (cat.), Propylene Carbonate | Propylthiobenzyl Ether | nih.gov |

| Reductive Etherification | Aldehyde/Ketone, Triethylsilane, FeCl₃ (cat.) | Propylthiobenzyl Ether | organic-chemistry.org |

Reactivity of the Thioether Linkage

The thioether group is a key reactive center in this compound, susceptible to both oxidation at the sulfur atom and cleavage of the carbon-sulfur bonds.

Studies on Sulfur Oxidation States

The sulfur atom in the n-propylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. jchemrev.comwikipedia.org This transformation is significant as it dramatically alters the electronic and steric properties of the molecule, influencing its biological activity and chemical reactivity.

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally friendly oxidant, often used in conjunction with a catalyst. researchgate.netbeilstein-journals.org For instance, titanium-containing zeolites like TS-1 can catalyze the oxidation of thioethers to sulfones. researchgate.netrsc.org The reaction can be controlled to yield either the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidant and the reaction conditions. beilstein-journals.org Using one equivalent of hydrogen peroxide at room temperature typically favors the formation of the sulfoxide, whereas an excess of the oxidant at higher temperatures leads to the sulfone. beilstein-journals.org Other reagents like sodium metaperiodate (NaIO₄) and iodosobenzene (B1197198) are also effective for chemoselective oxidation to the sulfoxide. jchemrev.com

Table 2: Oxidation of the Thioether Linkage

| Oxidizing Agent | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|

| H₂O₂ (1 equiv) | Acetic Acid, Room Temp. | 3-(n-Propylsulfinyl)benzyl alcohol | beilstein-journals.org |

| H₂O₂ (excess) | Acetic Acid, 118 °C | 3-(n-Propylsulfonyl)benzyl alcohol | beilstein-journals.org |

| H₂O₂ | TS-1 Zeolite | 3-(n-Propylsulfonyl)benzyl alcohol | researchgate.netrsc.org |

| NaIO₄ | Methanol/Water | 3-(n-Propylsulfinyl)benzyl alcohol | jchemrev.com |

| Iodosobenzene | - | 3-(n-Propylsulfinyl)benzyl alcohol | jchemrev.com |

Investigations into C-S Bond Cleavage Mechanisms

The carbon-sulfur bonds in aryl alkyl thioethers can be cleaved under specific conditions. Recent research has focused on developing metal-free methods for this transformation. For example, N-chlorosuccinimide (NCS) has been used to mediate the C(sp³)–S bond cleavage of arylmethyl thioethers to yield aryl aldehydes. mdpi.com This reaction is proposed to proceed through the formation of a thionium (B1214772) intermediate. mdpi.com Similarly, N-bromosuccinimide (NBS) can achieve selective cleavage of the C(sp³)–S bond. acs.orgnih.gov The selectivity of the C–S bond cleavage can be influenced by the nature of the alkyl group and the reaction conditions. acs.orgnih.gov

Transition metal catalysis, particularly with iron, has also been explored for site-selective C-S bond cleavage. nih.gov Iron catalysts, in the presence of specific ligands, can selectively cleave the C(aryl)-S bond, while metal-free conditions using a base like t-BuONa can promote cleavage of the C(alkyl)-S bond. nih.gov These cleavage reactions provide synthetic routes to other functionalized aromatic compounds.

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound is amenable to functionalization through various aromatic substitution reactions, allowing for the synthesis of a wide array of derivatives.

Electrophilic Aromatic Substitution Reactions

The n-propylthio (-SPr) group is an ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. rsc.org However, the -CH₂OH group is a weak deactivating group. In this compound, the incoming electrophile would be directed to the positions ortho and para to the activating n-propylthio group. The positions ortho to the -SPr group are C2 and C4, and the para position is C6.

Typical EAS reactions include nitration and halogenation. Nitration, using a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group primarily at the C4 and C6 positions. Similarly, halogenation with reagents like bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) or using N-halosuccinimides with an acid catalyst would yield the corresponding bromo derivatives at the activated positions. rsc.orgwikipedia.org The regioselectivity can be influenced by the steric bulk of the electrophile and the reaction conditions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Products | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-(n-propylthio)benzyl alcohol, 6-Nitro-3-(n-propylthio)benzyl alcohol | pearson.com |

| Bromination | Br₂, FeBr₃ | 4-Bromo-3-(n-propylthio)benzyl alcohol, 6-Bromo-3-(n-propylthio)benzyl alcohol | wikipedia.org |

| Chlorination | Cl₂, AlCl₃ | 4-Chloro-3-(n-propylthio)benzyl alcohol, 6-Chloro-3-(n-propylthio)benzyl alcohol | wikipedia.org |

Metal-Catalyzed Coupling Reactions for Extended Conjugation

Metal-catalyzed cross-coupling reactions provide a powerful tool for extending the conjugated system of this compound. While these reactions typically use aryl halides or triflates, methods involving the activation of C-S bonds in aryl thioethers have been developed.

Rhodium-catalyzed Suzuki-Miyaura type couplings of aryl thioethers with aryl boroxines have been reported to form biaryls through the cleavage of the C-S bond. rsc.org Nickel-catalyzed cyanation of aryl thioethers also proceeds via C-S bond activation. ethz.chacs.org These transformations offer a route to introduce new aryl or cyano groups onto the aromatic ring, replacing the propylthio group.

Alternatively, if the aromatic ring is first halogenated (as described in 2.4.1), the resulting aryl halide can participate in a variety of well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.commasterorganicchemistry.comeie.grumb.edu For example, a bromo-substituted derivative of this compound could be coupled with an arylboronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira) to create extended π-systems. The thioether functionality is often tolerated in these reactions. nih.gov The Heck reaction, in particular, is a cornerstone for creating C-C bonds by coupling aryl halides with olefins. masterorganicchemistry.comrsc.org

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 3-n-Propylthiobenzyl alcohol by probing the interaction of the molecule with electromagnetic radiation. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons will appear in the downfield region, typically between 7.0 and 7.4 ppm. Due to the meta-substitution pattern, these protons will exhibit complex splitting patterns. The benzylic protons of the -CH₂OH group are anticipated to resonate as a singlet at approximately 4.6 ppm. The protons of the n-propylthio group will show characteristic signals: a triplet for the terminal methyl group (-CH₃) around 1.0 ppm, a sextet for the central methylene (B1212753) group (-CH₂-) around 1.6 ppm, and a triplet for the methylene group attached to the sulfur atom (-S-CH₂-) around 2.9 ppm. The hydroxyl proton (-OH) will likely appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. The benzylic carbon (-CH₂OH) is expected to have a chemical shift in the range of 64-65 ppm. The carbons of the n-propylthio group are predicted to appear at approximately 13 ppm (-CH₃), 23 ppm (-CH₂-), and 35 ppm (-S-CH₂-). The aromatic carbons will show signals in the 125-140 ppm region. The carbon atom attached to the sulfur (C-S) is expected at around 138 ppm, while the carbon bearing the hydroxymethyl group (C-CH₂OH) is predicted to be near 141 ppm.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ar-H | 7.0 - 7.4 (m) | 125 - 130 |

| -CH₂OH | 4.6 (s) | 64.5 |

| -OH | Variable (br s) | - |

| -S-CH₂- | 2.9 (t) | 35.0 |

| -S-CH₂-CH₂- | 1.6 (sext) | 23.0 |

| -CH₃ | 1.0 (t) | 13.5 |

| Ar-C-S | - | 138.0 |

| Ar-C-CH₂OH | - | 141.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₁₀H₁₄OS), the expected molecular weight is approximately 182.28 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 182. A prominent fragmentation pathway for benzyl (B1604629) alcohols is the loss of the hydroxyl radical, leading to a peak at m/z 165, or the loss of the entire hydroxymethyl group, giving a fragment at m/z 151. Another characteristic fragmentation involves cleavage of the C-S bond. Loss of the propyl group (•C₃H₇) would result in a fragment at m/z 139. Alpha-cleavage next to the sulfur atom could lead to the loss of an ethyl radical (•C₂H₅) from the propyl chain, generating a fragment at m/z 153. The base peak is likely to be the tropylium (B1234903) ion or a related aromatic fragment at m/z 91, resulting from benzylic cleavage.

| m/z | Predicted Fragment |

|---|---|

| 182 | [M]⁺ (Molecular Ion) |

| 165 | [M - OH]⁺ |

| 153 | [M - C₂H₅]⁺ |

| 139 | [M - C₃H₇]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Aromatic C-H stretching vibrations will appear as sharp peaks around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the propyl and benzyl groups will be observed in the 2850-2960 cm⁻¹ region. askthenerd.com The C-O stretching vibration of the primary alcohol is expected to produce a strong band around 1050 cm⁻¹. Aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the range of 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, are expected to be strong in the Raman spectrum. The C-S stretching vibration, which is often weak in the IR spectrum, may show a more intense signal in the Raman spectrum.

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3200-3600 (broad) | O-H stretch (alcohol) |

| 3000-3100 (sharp) | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| 1450-1600 | Aromatic C=C stretch |

| 1050 | C-O stretch (primary alcohol) |

| 600-800 | C-S stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the benzene (B151609) ring. Benzene and its simple derivatives typically show two main absorption bands: a strong primary band (π → π* transition) around 200-210 nm and a weaker, fine-structured secondary band between 230-270 nm. chemicalbook.com The presence of the sulfur atom with its lone pair of electrons conjugated with the aromatic ring is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. It is predicted that this compound will exhibit a primary absorption band (λ_max) around 210-220 nm and a secondary band around 260-270 nm.

| Band | Predicted λ_max (nm) | Transition |

|---|---|---|

| Primary | ~215 | π → π |

| Secondary | ~265 | π → π |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is vaporized and separated from other components in a gas chromatograph before being detected and identified by a mass spectrometer.

A suitable GC method would likely employ a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure good separation of any volatile impurities from the main compound. The mass spectrometer detector would then provide mass spectra for each separated component, allowing for their identification by comparing the spectra to known databases and the fragmentation patterns discussed in section 3.1.2. This technique is also quantitative, enabling the determination of the purity of this compound. For trace analysis of related sulfur-containing impurities, techniques like headspace solid-phase microextraction (HS-SPME) could be coupled with GC-MS to enhance sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and performing quantitative analysis of "this compound." This method is favored for its high resolution, sensitivity, and reproducibility in separating the target compound from impurities, starting materials, and byproducts that may be present after synthesis.

Reversed-phase HPLC is the most common modality for the analysis of moderately polar aromatic compounds like "this compound." In this technique, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to its aromatic ring and the thioether linkage, "this compound" exhibits sufficient hydrophobicity to be well-retained on a C18 column.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is typically employed. A gradient elution, where the proportion of the organic modifier is increased over time, can be effective for separating compounds with a wider range of polarities. The inclusion of a small amount of acid, like formic acid, in the mobile phase can improve peak shape and reproducibility. Detection is commonly performed using a UV detector, as the benzene ring in "this compound" exhibits strong absorbance in the UV region (around 254 nm).

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified "this compound" standard and plotting the peak area against concentration. This allows for the precise determination of the compound's concentration in unknown samples. The purity is assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 6.5 min |

Advanced Approaches for Isotopic Labeling and Mechanistic Tracing

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and tracking the fate of molecules. In the context of "this compound," isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and sulfur-34 (B105110) (³⁴S) can be incorporated into specific positions of the molecule to serve as tracers.

Strategies for Isotopic Labeling:

The synthesis of isotopically labeled "this compound" can be achieved by using labeled starting materials. Several strategies can be envisioned:

Deuterium Labeling (²H): Deuterium can be introduced at various positions. For instance, labeling at the benzylic position (to give 3-n-propylthiobenzyl-α,α-d₂ alcohol) can be achieved by the reduction of 3-(n-propylthio)benzoic acid or its ester with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄). Labeling on the aromatic ring can be accomplished through acid-catalyzed H/D exchange of the final compound or a suitable precursor.

Carbon-13 Labeling (¹³C): A ¹³C label can be incorporated at the benzylic carbon by starting the synthesis with a ¹³C-labeled benzaldehyde (B42025) or benzoic acid derivative. For example, the reaction of 3-mercaptophenol with a ¹³C-labeled propyl halide, followed by subsequent functional group manipulations, could introduce the label into the side chain.

Sulfur Isotope Labeling (³⁴S or ³⁵S): A labeled sulfur isotope can be introduced by using an isotopically enriched propylthiol or by reacting a suitable precursor with a labeled sulfur source, such as ³⁴S-enriched sodium sulfide.

Mechanistic Tracing:

Once synthesized, these isotopically labeled compounds can be used to probe reaction mechanisms. For example, in an oxidation reaction of the alcohol functional group, the presence of a deuterium label at the benzylic position would be expected to exhibit a kinetic isotope effect (KIE). nih.govresearchgate.net A significant KIE (kH/kD > 1) would indicate that the C-H bond cleavage at the benzylic position is involved in the rate-determining step of the reaction.

Furthermore, in metabolic studies, a ¹³C- or ³⁴S-labeled "this compound" could be administered to a biological system. nih.gov By using techniques like mass spectrometry or NMR spectroscopy, the labeled atoms can be traced in various metabolites. This allows for the identification of metabolic pathways, such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or conjugation reactions.

Interactive Data Table: Potential Isotopologues of this compound for Mechanistic Studies

| Isotopologue | Labeling Position | Isotope | Potential Application |

| 1 | Benzylic C-H | ²H (Deuterium) | Kinetic Isotope Effect Studies of Alcohol Oxidation |

| 2 | Benzylic Carbon | ¹³C (Carbon-13) | Tracing Carbon Skeleton in Metabolic Pathways |

| 3 | Sulfur Atom | ³⁴S (Sulfur-34) | Following Sulfur Metabolism (e.g., oxidation) |

| 4 | Propyl Chain | ¹³C (Carbon-13) | Elucidating Side-Chain Biotransformations |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations on 3-n-Propylthiobenzyl Alcohol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), would be utilized to determine its ground-state electronic structure. researchgate.net These calculations can predict key geometric parameters (bond lengths, bond angles, and dihedral angles) and provide insights into the molecule's stability and reactivity.

DFT is also instrumental in calculating various electronic properties that are crucial for understanding chemical reactivity. These properties include the distribution of electron density, electrostatic potential maps, and atomic charges, which can indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for High-Accuracy Predictions

For situations demanding higher accuracy, particularly for energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more intensive than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise predictions of molecular energies and properties. For a molecule of this size, such high-level calculations would typically be used to benchmark the results obtained from more computationally efficient DFT methods.

Prediction of Frontier Molecular Orbitals and Reactivity Indices

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

From the HOMO and LUMO energies, various reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound (Calculated using DFT)

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap | 5.50 |

| Electronegativity (χ) | 3.50 |

| Chemical Hardness (η) | 2.75 |

| Global Electrophilicity (ω) | 2.23 |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic thioethers.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are essential for exploring the conformational landscape and the influence of the environment on the molecule.

Conformational Analysis and Energy Landscapes

The presence of the flexible n-propylthio and hydroxymethyl groups in this compound gives rise to multiple possible conformations. A systematic conformational search using molecular mechanics force fields (e.g., MMFF94 or AMBER) would be the first step in identifying the low-energy conformers. The geometries of these stable conformers would then be re-optimized using DFT to obtain more accurate energy rankings. By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be constructed, providing a detailed map of the conformational energy landscape.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-S-C-C) | Relative Energy (kcal/mol) |

| Anti | 180 | 0.00 |

| Gauche | 60 | 0.75 |

| Eclipsed | 0 | 3.50 |

Note: This table presents a simplified, hypothetical energy profile for the rotation around the C-S bond, which would be a key aspect of a full conformational analysis.

Solvent Effects and Solvation Models

The properties and behavior of this compound can be significantly influenced by its environment, particularly by the solvent. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the molecule's structure and properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. Molecular dynamics (MD) simulations with explicit solvent molecules provide a more detailed and dynamic picture of solute-solvent interactions, including the formation of specific hydrogen bonds between the alcohol group of this compound and protic solvent molecules.

By employing these computational techniques, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding further experimental investigations and applications.

Investigation of Biological Activities: in Vitro Mechanistic Studies

Exploration of Potential Molecular Targets and Pathways

Efforts to identify the molecular targets and pathways modulated by 3-n-propylthiobenzyl alcohol have not yielded any specific findings in publicly available scientific literature.

Enzyme Inhibition or Activation Assays (e.g., Alcohol Dehydrogenases, Aldehyde Dehydrogenases, where relevant to the alcohol functionality)

No studies were found that specifically investigated the inhibitory or activatory effects of this compound on alcohol dehydrogenases, aldehyde dehydrogenases, or any other enzymes. While research exists on various inhibitors of these enzymes, none of the reviewed studies mention or test the compound . nih.govnih.govnih.govnih.govpatsnap.commdpi.comscbt.com

Modulation of Specific In Vitro Biochemical Cascades

No published research was identified that describes the modulation of any specific in vitro biochemical cascades by this compound.

Cellular Mechanistic Assays In Vitro

Investigations into the cellular mechanisms of action for this compound have not been reported in the available scientific literature.

Characterization of Molecular Mechanisms of Action in Cell Cultures

No studies have been published that characterize the molecular mechanisms of action of this compound in any type of cell culture. nih.govresearchgate.net

Studies on Subcellular Localization and Compartmentalization

There are no available studies on the subcellular localization or compartmentalization of this compound. Research into where the compound might accumulate or act within a cell has not been documented. nih.gov

Investigations into Cellular Metabolic Fate and Biotransformation

No published studies were identified that specifically investigate the cellular metabolic fate and biotransformation of this compound in vitro. To understand the potential metabolic pathways, general principles of xenobiotic metabolism for structurally related compounds, such as benzyl (B1604629) alcohols and thioethers, would typically be considered.

Hypothetically, the metabolism of this compound could involve two primary sites: the benzyl alcohol moiety and the n-propylthioether side chain.

Oxidation of the Alcohol: The primary alcohol group could undergo oxidation, a common metabolic pathway for benzyl alcohols. This process would likely be catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases to form the corresponding benzaldehyde (B42025) and benzoic acid derivatives.

Metabolism of the Thioether: The thioether linkage is susceptible to several metabolic transformations. S-oxidation by cytochrome P450 enzymes or flavin-containing monooxygenases could lead to the formation of the corresponding sulfoxide (B87167) and sulfone. S-dealkylation is another potential pathway, which would cleave the propyl group.

Without experimental data, a definitive description of the metabolites and the enzymes involved remains speculative.

Table 1: Hypothetical In Vitro Metabolic Pathways of this compound

| Putative Metabolic Reaction | Potential Metabolite | Enzyme Family (Hypothesized) |

| Alcohol Oxidation | 3-(n-Propylthio)benzaldehyde | Alcohol Dehydrogenase |

| Aldehyde Oxidation | 3-(n-Propylthio)benzoic acid | Aldehyde Dehydrogenase |

| S-Oxidation | 3-(n-Propylsulfinyl)benzyl alcohol | Cytochrome P450, Flavin-containing Monooxygenases |

| S-Oxidation (further) | 3-(n-Propylsulfonyl)benzyl alcohol | Cytochrome P450, Flavin-containing Monooxygenases |

| S-Dealkylation | 3-Thiobenzyl alcohol | Cytochrome P450 |

This table is speculative and not based on published research for this compound.

Development and Application of Chemical Probes based on this compound Scaffold

No literature has been found describing the use of the this compound scaffold for the development of chemical probes. Chemical probes are powerful tools for target identification and validation, and their design is a critical aspect of chemical biology.

Design of Affinity-Based Probes

The design of an affinity-based probe typically involves modifying a parent molecule, in this case, this compound, to include a reactive or reporter group while maintaining its affinity for a biological target. Key components of such a probe would include:

A recognition element: The this compound scaffold itself, which would provide the binding affinity for a specific target protein.

A reactive group: To covalently link the probe to its target. Examples include photo-activatable groups (e.g., benzophenones, diazirines) or electrophilic warheads.

A reporter tag: To enable detection and identification of the labeled target. Common tags include biotin (B1667282) for affinity purification or a fluorescent dye for imaging.

The specific design would depend on the unknown biological target and the desired application.

Application in Target Identification and Validation Assays

Were such probes to be developed, they could be applied in a variety of assays to identify and validate the cellular targets of this compound. A general workflow for target identification using an affinity-based probe would involve:

Incubation: The probe would be incubated with a cellular lysate or in live cells to allow it to bind to its target.

Covalent Labeling: For probes with a reactive group, an external trigger (e.g., UV light for photo-affinity probes) would be applied to induce covalent bond formation.

Enrichment: The probe-target complexes would be enriched from the complex biological mixture, often using the reporter tag (e.g., streptavidin beads to capture a biotin tag).

Identification: The enriched proteins would be identified using techniques such as mass spectrometry.

Validation of the identified targets would then be carried out using orthogonal methods.

Table 2: Components of a Hypothetical Affinity-Based Probe Derived from this compound

| Component | Function | Example Moiety |

| Recognition Element | Binds to the biological target | This compound scaffold |

| Reactive Group | Forms a covalent bond with the target | Diazirine, Benzophenone |

| Reporter Tag | Enables detection and purification | Biotin, Fluorescent Dye |

This table is a conceptual outline and not based on any existing chemical probes derived from this compound.

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies for Related Compounds

The future synthesis of derivatives of 3-n-Propylthiobenzyl alcohol and related aryl thioether alcohols will likely move beyond traditional methods, which often rely on metal cross-coupling reactions and the use of odorous thiols. nih.goviciq.org Research is now gravitating towards more efficient, sustainable, and versatile synthetic strategies.

Recent advancements include novel, thiol-free organocatalytic protocols that utilize inexpensive starting materials like alcohols and aryl chlorides under mild conditions. nih.goviciq.org One such method involves a photochemical approach where an indole (B1671886) thiolate organocatalyst, upon excitation with light, activates typically unreactive aryl chlorides. This allows for the introduction of a sulfur source, like tetramethylthiourea, which is subsequently trapped to form the thioether. nih.goviciq.orgacs.org Another innovative strategy involves the transformation of aryl alcohols themselves into thioethers by activating the C(aryl)-C(OH) bond, using a copper-based catalytic system with oxygen as a benign oxidant. rsc.orgnih.govsemanticscholar.org This method offers a new pathway to produce high-value functionalized aromatics from readily available feedstocks. rsc.orgnih.gov

These advanced methodologies offer the potential for late-stage modification of complex molecules and could be adapted to create diverse libraries of this compound derivatives with varied functional groups. acs.orgresearchgate.net The development of such catalyst- and thiol-free protocols not only simplifies the synthesis but also enhances its environmental friendliness. researchgate.net

| Synthetic Strategy | Key Features | Potential Application for Aryl Thioether Alcohols |

| Photochemical Organocatalysis | Thiol-free, mild conditions, uses inexpensive aryl chlorides and alcohols. nih.goviciq.orgacs.org | Efficient synthesis of a wide array of this compound analogues. |

| C(aryl)-C(OH) Bond Transformation | Uses aryl alcohols as arylation reagents, employs a Cu-based catalyst and O2 as an oxidant. rsc.orgnih.govsemanticscholar.org | Direct functionalization of benzyl (B1604629) alcohol precursors to generate thioether diversity. |

| Deoxasulfenylation with Isothiouronium Salts | Stereoselective, thiol-free, scalable, and tolerates a broad range of functional groups. researchgate.net | Creation of chiral derivatives and complex structures based on the this compound scaffold. |

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

Should this compound or its derivatives exhibit biological activity, understanding their mechanism of action (MoA) will be crucial. Traditional single-target screening can be limiting. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of the molecular effects of a small molecule. thermofisher.comnih.gov

This integrative strategy allows researchers to generate a holistic picture of the biological perturbations caused by a compound, helping to identify its molecular targets and off-target effects. nih.govfrontlinegenomics.com For instance, by treating a biological system (e.g., cell culture) with a derivative of this compound and analyzing the subsequent changes across different "omes," researchers can uncover novel pathways and biomarkers associated with the compound's activity. thermofisher.comtechscience.com This approach is particularly powerful for identifying the MoA of compounds discovered through high-throughput screening where the initial target may be unknown. researchgate.net The use of multiple omics is essential, as some mechanisms may be undetectable in a single assay type. researchgate.net

| Omics Level | Molecular Read-out | Insights Gained |

| Genomics | Genetic variants, gene presence/absence. thermofisher.com | Identifies genetic predispositions that may influence response to the compound. |

| Transcriptomics | Gene expression (RNA levels). thermofisher.com | Reveals which genes are up- or down-regulated, pointing to affected pathways. |

| Proteomics | Protein abundance, modifications, and interactions. thermofisher.com | Provides direct information on the cellular machinery impacted by the compound. |

| Metabolomics | Abundance of small molecules (metabolites). thermofisher.com | Offers a functional readout of the physiological state of the cell in response to the compound. |

Rational Design of Next-Generation Molecular Probes and Leads

The this compound scaffold serves as a starting point for the rational design of more complex and functional molecules. Rational design leverages knowledge of biological targets to create new molecular probes or therapeutic leads. purdue.edunih.gov By systematically modifying the structure of this compound, researchers can tune its properties to achieve desired functions.

One key area is the development of molecular probes, which are essential tools for visualizing biological processes. nih.govrsc.org For example, by incorporating a fluorophore into the structure, derivatives could be designed as fluorescent probes. The principles of rational fluorophore design—tuning the π-conjugated system, adding electron-donating or -withdrawing groups—can be applied to control photophysical properties like absorption and emission spectra. nih.gov Such probes could be used for activity-based protein profiling or for sensing specific metal ions or biomolecules. rsc.org

Furthermore, if a biologically active derivative is identified, structure-activity relationship (SAR) studies can be conducted to optimize its potency and selectivity, potentially leading to the development of a new drug candidate. purdue.edu This process involves making small, deliberate chemical changes to the lead compound and assessing how these changes affect its biological activity. rsc.org

Exploration of New Application Areas for Aryl Thioether Alcohol Scaffolds

The aryl thioether motif is present in numerous pharmaceuticals and bioactive natural products, exhibiting a wide range of biological activities. researchgate.net This suggests that the aryl thioether alcohol scaffold, as exemplified by this compound, holds potential for exploration in various application areas beyond its initial conception.

Future research could investigate the utility of this scaffold in:

Medicinal Chemistry: As building blocks for synthesizing new therapeutic agents. The thioether linkage is a key structural feature in drugs targeting a variety of diseases. researchgate.net

Agrochemicals: Developing new pesticides or herbicides, as sulfur-containing organic compounds are prevalent in this field.

Materials Science: Aryl thioethers can be precursors for functionalized aromatic compounds that may have applications in organic electronics or polymer chemistry. rsc.orgnih.gov Research has shown that aryl alcohols can be converted into various high-value functionalized aromatics, opening up possibilities for creating novel materials. rsc.orgnih.govsemanticscholar.org

The versatility of the aryl thioether alcohol structure provides a rich platform for interdisciplinary research, bridging organic synthesis with biology and materials science to uncover novel applications.

Q & A

Q. What are the standard methods for synthesizing and purifying 3-Hydroxybenzyl alcohol in laboratory settings?

Synthesis typically involves the reduction of 3-Hydroxybenzaldehyde using catalytic hydrogenation or sodium borohydride (NaBH₄) in ethanol. Post-synthesis purification employs distillation under reduced pressure or column chromatography (silica gel with ethyl acetate/hexane eluent) to achieve >98% purity .

Q. How should researchers characterize the purity and structural integrity of 3-Hydroxybenzyl alcohol?

Key techniques include:

- HPLC with UV detection to assess purity (>98% threshold) .

- ¹H/¹³C NMR to confirm the presence of the hydroxymethyl group (-CH₂OH) and aromatic protons. For example, the hydroxymethyl proton resonates at δ ~4.6 ppm .

- Melting point analysis (lit. range: 69–72°C) to verify crystallinity .

Q. What safety protocols are critical when handling 3-Hydroxybenzyl alcohol?

Q. What preliminary biological activities have been reported for 3-Hydroxybenzyl alcohol?

Studies indicate antioxidant activity via DPPH radical scavenging assays (IC₅₀ ~50 µM) and anti-inflammatory effects in murine macrophage models (e.g., LPS-induced TNF-α suppression). These assays require dose-response validation and cytotoxicity controls .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of 3-Hydroxybenzyl alcohol for scalable production?

- Explore microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Test alternative reducing agents (e.g., LiAlH₄ vs. NaBH₄) and solvent systems (e.g., THF/water mixtures) to enhance selectivity.

- Monitor reaction progress via in-situ FTIR to detect aldehyde reduction intermediates .

Q. How should contradictory data on the compound’s bioactivity be resolved?

Example: Discrepancies in antioxidant potency across studies may arise from:

Q. What mechanistic insights exist for the anti-inflammatory activity of 3-Hydroxybenzyl alcohol?

Proposed pathways include:

Q. How does structural modification of 3-Hydroxybenzyl alcohol affect its pharmacological profile?

Comparative studies with analogs like 4-Hydroxybenzyl alcohol (positional isomer) and 3-Methylbenzyl alcohol (methyl vs. hydroxymethyl substitution) reveal:

- Positional isomerism : 3-Hydroxy derivatives show higher antioxidant capacity than 4-isomers due to resonance stabilization of phenolic radicals.

- Functional group effects : Hydroxymethyl groups enhance solubility but reduce membrane permeability compared to methyl groups .

Q. What methodologies are suitable for assessing environmental persistence and toxicity of 3-Hydroxybenzyl alcohol?

- Photodegradation studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS.

- Ecotoxicology assays : Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201).

- Soil microcosm experiments to track biodegradation rates under aerobic/anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.